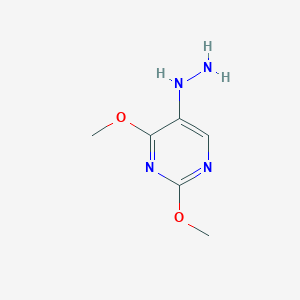

5-Hydrazinyl-2,4-dimethoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research and Development

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This scaffold is of paramount importance in chemistry and biology, most notably forming the structural basis for the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). juniperpublishers.com Beyond this central role in genetics, the pyrimidine framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs. researchgate.net

The versatility of the pyrimidine ring allows for substitution at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. researchgate.netasianjpr.com Its ability to participate in hydrogen bonding and other intermolecular interactions makes it an effective pharmacophore for targeting a diverse range of biological receptors and enzymes. juniperpublishers.com

Role of Hydrazine (B178648) Moieties in Organic Synthesis, Ligand Design, and Bioactive Compound Generation

Hydrazine (H₂N-NH₂) and its organic derivatives are highly reactive and versatile reagents in chemical synthesis. The hydrazine moiety, characterized by a nitrogen-nitrogen single bond, serves as a powerful nucleophile, making it a key building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles. nih.gov The condensation reaction between hydrazines and carbonyl compounds (aldehydes and ketones) to form hydrazones is a fundamental transformation in organic chemistry. nih.gov

Hydrazones themselves are a significant class of compounds with extensive applications. They have demonstrated a broad range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral properties. nih.govnih.gov Furthermore, the nitrogen atoms in the hydrazine group can act as donor sites, enabling these molecules to function as effective ligands in coordination chemistry, forming stable complexes with various metal ions. frontiersin.orgnih.gov These metal complexes have applications in catalysis and materials science and can also exhibit unique biological properties. researchgate.net

Historical Development and Emerging Interest in 5-Substituted Pyrimidine Derivatives

The exploration of pyrimidine chemistry has been a long-standing endeavor, driven initially by the desire to understand the components of nucleic acids. Early research focused on the synthesis and reactions of the naturally occurring pyrimidine bases. However, scientific interest soon expanded to synthetic derivatives, leading to the development of important drug classes like the barbiturates.

In recent decades, there has been a significant focus on 5-substituted pyrimidines. The C5 position of the pyrimidine ring is less electron-deficient compared to the C2, C4, and C6 positions, allowing for a different spectrum of chemical modifications. Introducing substituents at this position can profoundly influence the molecule's electronic properties, steric profile, and biological activity. This has led to the discovery of potent enzyme inhibitors and other therapeutic agents where the 5-substituent plays a critical role in binding to the target protein.

Overview of Key Research Trajectories and Potential of 5-Hydrazinyl-2,4-dimethoxypyrimidine

This compound emerges at the intersection of these important chemical themes. It combines the privileged pyrimidine scaffold with the reactive hydrazine moiety, making it a promising but currently under-investigated chemical entity. The key research trajectories for a molecule of this structure would logically focus on its use as a versatile synthetic intermediate.

The primary potential of this compound lies in its role as a precursor for more complex molecules. The hydrazine group is poised for reaction with a variety of electrophiles, particularly carbonyl compounds, to generate a library of 5-(hydrazonomethyl)-2,4-dimethoxypyrimidine derivatives. These derivatives would be prime candidates for screening for various biological activities, given the established pharmacological importance of both pyrimidines and hydrazones. asianjpr.com Furthermore, the compound could be used in cyclization reactions to create fused heterocyclic systems, expanding its structural diversity and potential applications in drug discovery and materials science.

Interactive Data Table: Physicochemical Properties

Below are the predicted and known physicochemical properties for this compound and its common precursor, 2,4-Dimethoxypyrimidine (B108405).

| Property | This compound (Predicted) | 2,4-Dimethoxypyrimidine (Experimental) |

| Molecular Formula | C₆H₁₀N₄O₂ | C₆H₈N₂O₂ |

| Molecular Weight | 170.17 g/mol | 140.14 g/mol nih.gov |

| CAS Number | 1441740-42-6 bldpharm.com | 3279-85-8 nih.gov |

| Hydrogen Bond Donors | 2 | 0 |

| Hydrogen Bond Acceptors | 4 | 4 |

| LogP (Predicted) | -0.5 to 0.5 | 0.8 nih.gov |

| Topological Polar Surface Area (TPSA) | 82.3 Ų | 44.2 Ų nih.gov |

Research Findings: Synthesis and Reactivity

A common precursor for such a reaction would be a halogenated pyrimidine, such as 5-bromo- or 5-chloro-2,4-dimethoxypyrimidine. The reaction typically proceeds by treating the halopyrimidine with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol (B129727). This method is widely used for the synthesis of various hydrazinyl-heterocycles. rsc.org For instance, the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine (B1355289) is achieved by reacting 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate in methanol. nih.gov

The chemical reactivity of this compound is expected to be dominated by the hydrazine moiety. Key reactions include:

Hydrazone Formation: Condensation with aldehydes and ketones to form stable hydrazone derivatives. This is a cornerstone reaction for elaborating the structure for biological screening. asianjpr.com

Cyclization Reactions: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form pyrazole (B372694) rings attached to the C5 position of the pyrimidine.

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding hydrazides.

These reactions highlight the compound's utility as a scaffold for generating diverse molecular architectures for further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

(2,4-dimethoxypyrimidin-5-yl)hydrazine |

InChI |

InChI=1S/C6H10N4O2/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3 |

InChI Key |

CLGSYESNOLXMGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1NN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinyl 2,4 Dimethoxypyrimidine

Strategies for the Construction of the 2,4-Dimethoxypyrimidine (B108405) Core

The formation of the 2,4-dimethoxypyrimidine scaffold is a critical initial step. Methodologies for this process can be approached in two primary ways: building the pyrimidine (B1678525) ring from acyclic precursors or modifying a pre-existing pyrimidine ring.

Precursor Pyrimidine Ring Formation Techniques

The foundational pyrimidine ring can be constructed through the condensation of a three-carbon unit with a nitrogen-containing fragment. A widely utilized method is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. bu.edu.egslideshare.netmdpi.com For the synthesis of a pyrimidine with hydroxyl groups at the 2 and 4 positions, which are precursors to the methoxy (B1213986) groups, malonic acid derivatives can be condensed with urea.

A common and efficient starting point for the synthesis of 2,4-dimethoxypyrimidine is the commercially available compound uracil (B121893) (2,4-dihydroxypyrimidine) or its derivatives. google.comgoogle.com This approach bypasses the initial ring formation step, allowing for a more direct route to the desired core structure.

| Precursor Type | Reagents | Key Features |

| Acyclic | 1,3-Dicarbonyl compound (e.g., malonic ester) and Amidine (e.g., urea) | Fundamental pyrimidine ring synthesis (Pinner synthesis). bu.edu.egslideshare.netmdpi.com |

| Pre-formed Ring | Uracil or 5-substituted uracils | Direct functional group modification. |

Regioselective Introduction of Methoxy Groups

Once the 2,4-dihydroxypyrimidine (uracil) core is in place, the hydroxyl groups are converted to methoxy groups. This is typically achieved through a two-step process involving chlorination followed by methoxylation.

The hydroxyl groups of uracil or a substituted uracil are first converted to more reactive chloro groups by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). jocpr.com This reaction yields the corresponding 2,4-dichloropyrimidine (B19661) derivative. For instance, the chlorination of 5-bromouracil (B15302) with phosphorus oxychloride in the presence of N,N-dimethylaniline produces 5-bromo-2,4-dichloropyrimidine (B17362). jocpr.comchemicalbook.com

The subsequent methoxylation is a nucleophilic aromatic substitution (SNAr) reaction. The 2,4-dichloropyrimidine is treated with sodium methoxide (B1231860) in methanol (B129727). jocpr.comtandfonline.com The chlorine atoms at the C2 and C4 positions are displaced by methoxy groups to yield the 2,4-dimethoxypyrimidine core. The reactivity of the C4 position is generally higher than the C2 position in nucleophilic aromatic substitutions on 2,4-dichloropyrimidines, which can allow for sequential and regioselective substitutions if desired. researchgate.netmdpi.com However, for the synthesis of 2,4-dimethoxypyrimidine, conditions are typically chosen to ensure the substitution of both chlorine atoms.

| Starting Material | Reagents | Intermediate | Product |

| Uracil | 1. POCl₃ 2. NaOMe/MeOH | 2,4-Dichloropyrimidine | 2,4-Dimethoxypyrimidine |

| 5-Bromouracil | 1. POCl₃ 2. NaOMe/MeOH | 5-Bromo-2,4-dichloropyrimidine | 5-Bromo-2,4-dimethoxypyrimidine (B14629) jocpr.comtandfonline.com |

Introduction of the Hydrazine (B178648) Moiety at the C5 Position of 2,4-Dimethoxypyrimidine

With the 2,4-dimethoxypyrimidine core constructed, the next critical step is the introduction of the hydrazine group at the C5 position. This can be accomplished through several synthetic routes.

Nucleophilic Substitution Approaches for 5-Hydrazinyl-2,4-dimethoxypyrimidine Synthesis

A direct and common method for introducing the hydrazine group is through a nucleophilic aromatic substitution reaction. This approach requires a suitable leaving group, typically a halogen, at the C5 position of the 2,4-dimethoxypyrimidine ring.

The synthesis of 5-bromo-2,4-dimethoxypyrimidine serves as a key intermediate for this strategy. jocpr.comtandfonline.com This compound can then be subjected to hydrazinolysis. The reaction involves treating 5-bromo-2,4-dimethoxypyrimidine with hydrazine hydrate (B1144303), often in a suitable solvent such as ethanol (B145695). researchgate.netjsscacs.edu.in The hydrazine acts as a nucleophile, displacing the bromide at the C5 position to yield this compound. This type of nucleophilic substitution of a halogen on a pyrimidine ring with hydrazine is a well-established method. researchgate.net

| Substrate | Reagent | Solvent | Product |

| 5-Bromo-2,4-dimethoxypyrimidine | Hydrazine hydrate | Ethanol | This compound researchgate.netjsscacs.edu.in |

Transformation of Existing C5-Substituents to Hydrazine Functionality

An alternative strategy involves the transformation of a different functional group at the C5 position into a hydrazine moiety. A common precursor for such transformations is a nitro group.

This synthetic route would begin with the nitration of 2,4-dimethoxypyrimidine to introduce a nitro group at the C5 position, yielding 5-nitro-2,4-dimethoxypyrimidine. The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, including hydrazine hydrate in the presence of a catalyst like Raney nickel. mdpi.com

The resulting 5-amino-2,4-dimethoxypyrimidine can then be converted to the corresponding hydrazine. This is a standard transformation in aromatic chemistry that proceeds via a diazonium salt intermediate. The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then reduced to the hydrazine.

| Precursor at C5 | Reagents | Intermediate at C5 | Final Product |

| Nitro group | 1. Reducing agent (e.g., N₂H₄/Raney Ni) 2. NaNO₂/HCl 3. Reducing agent (e.g., SnCl₂) | Amino group, then Diazonium salt | Hydrazine group mdpi.com |

Optimization of Reaction Conditions and Yields for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions at each step.

For the nucleophilic substitution of 5-bromo-2,4-dimethoxypyrimidine with hydrazine, key parameters to consider include temperature, reaction time, and the molar ratio of reactants. The reaction of 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate is often carried out at low temperatures (0-10 °C) initially, followed by stirring at room temperature. jsscacs.edu.in The use of a base, such as triethylamine, can also be employed to neutralize the hydrobromic acid formed during the reaction. jsscacs.edu.in The choice of solvent can also influence the reaction rate and yield, with alcohols like methanol or ethanol being common choices. researchgate.netjsscacs.edu.in

In the alternative route involving the transformation of a nitro group, the conditions for each step (nitration, reduction, diazotization, and final reduction) need to be carefully controlled. For instance, the reduction of nitropyrimidines with hydrazine hydrate is typically conducted at elevated temperatures (e.g., 60 °C). mdpi.com Diazotization reactions require low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

| Reaction Step | Key Parameters for Optimization |

| Chlorination of Uracil | Temperature, reaction time, purity of reagents. |

| Methoxylation | Temperature, concentration of sodium methoxide, reaction time. |

| Hydrazinolysis of 5-Bromopyrimidine | Temperature, molar ratio of hydrazine, presence of a base, solvent. jsscacs.edu.in |

| Reduction of 5-Nitropyrimidine | Catalyst, temperature, solvent. mdpi.com |

| Diazotization and Reduction | Temperature control, concentration of reagents. |

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is displaced by a hydrazine moiety. A common and effective strategy involves the reaction of a halogenated pyrimidine precursor with hydrazine hydrate.

A plausible and widely utilized synthetic route commences with a readily available pyrimidine derivative, such as 5-bromo-2,4-dimethoxypyrimidine. The bromine atom at the C5 position of the pyrimidine ring serves as an excellent leaving group for nucleophilic aromatic substitution. The reaction is typically carried out by treating 5-bromo-2,4-dimethoxypyrimidine with hydrazine hydrate in a suitable solvent, such as an alcohol (e.g., ethanol or methanol), at elevated temperatures. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

Another potential synthetic pathway is analogous to the preparation of similar hydrazinylpyrimidines. google.com This would involve the initial chlorination of a suitable uracil derivative, followed by hydrazinolysis. For instance, starting from 2,4-dimethoxy-5-halouracil, a chlorination step using a reagent like phosphorus oxychloride could introduce a chloro group at the 4-position, which is subsequently displaced by hydrazine.

The choice of reaction conditions, including solvent, temperature, and reaction time, is crucial for optimizing the yield and purity of the final product. The following table summarizes a representative synthetic protocol based on analogous preparations.

| Parameter | Condition | Purpose |

| Starting Material | 5-bromo-2,4-dimethoxypyrimidine | Provides the pyrimidine core with a good leaving group. |

| Reagent | Hydrazine hydrate | Source of the hydrazinyl group. |

| Solvent | Ethanol or Methanol | Provides a suitable reaction medium. |

| Temperature | Reflux | To accelerate the rate of reaction. |

| Reaction Time | 2-6 hours | To ensure complete conversion of the starting material. |

| Monitoring | Thin Layer Chromatography (TLC) | To track the progress of the reaction. |

This table presents a generalized synthetic protocol based on established methodologies for similar compounds.

Purification and Isolation Techniques for Synthetic this compound

The purity of this compound is paramount for its subsequent use in the synthesis of other target molecules. Following the completion of the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, and by-products. Therefore, a systematic purification and isolation strategy is essential.

The initial step in the work-up procedure often involves cooling the reaction mixture, which may lead to the precipitation of the crude product. The solid can then be collected by filtration. Subsequent washing of the filtered solid with a suitable solvent, such as cold ethanol or water, helps to remove residual impurities.

For further purification, recrystallization is a commonly employed technique. This method relies on the differential solubility of the compound and impurities in a particular solvent at different temperatures. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Upon cooling the saturated hot solution, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.

In cases where recrystallization does not yield a product of the desired purity, column chromatography can be utilized. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (a solvent or a mixture of solvents). By carefully selecting the stationary and mobile phases, this compound can be effectively isolated from any remaining impurities. The purity of the final isolated product is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Description | Typical Solvents/Materials |

| Filtration | Separation of the solid product from the reaction mixture. | - |

| Washing | Removal of soluble impurities from the crude product. | Cold ethanol, water, toluene. google.com |

| Recrystallization | Purification based on differential solubility. | Hot alcohol. |

| Column Chromatography | Separation based on differential adsorption. | Silica gel (stationary phase), Ethyl acetate/Hexane gradient (mobile phase). |

This table outlines common purification techniques applicable to this compound based on standard organic chemistry practices.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. While specific literature on the green synthesis of this compound is not extensively available, general green chemistry approaches applicable to the synthesis of pyrimidine derivatives can be considered. researchgate.net

One of the key principles of green chemistry is the use of safer solvents. Traditional syntheses often employ volatile organic compounds (VOCs) that can be harmful to the environment and human health. The exploration of greener solvents, such as water, ethanol, or supercritical fluids, could significantly improve the environmental profile of the synthesis. For instance, conducting the hydrazinolysis step in water, if feasible, would be a more sustainable alternative to organic solvents.

Microwave-assisted synthesis is another green technique that has shown promise in accelerating organic reactions. researchgate.net Microwave irradiation can lead to a significant reduction in reaction times, increased product yields, and often cleaner reactions with fewer by-products. Applying microwave heating to the synthesis of this compound could potentially offer a more energy-efficient and faster route to the desired product.

Furthermore, the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. Designing synthetic routes that minimize the formation of by-products and waste is crucial. While the nucleophilic substitution pathway is relatively atom-economical, further optimization to reduce waste streams should be a key consideration.

The development of catalytic methods for the synthesis of pyrimidine derivatives is also an active area of research. The use of catalysts can reduce the need for stoichiometric reagents, which often generate significant amounts of waste. While the direct hydrazinolysis may not require a catalyst, exploring catalytic C-N bond-forming reactions could open up new, greener synthetic avenues.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Safer Solvents | Utilizing water or ethanol as a reaction medium instead of more hazardous organic solvents. |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

| Atom Economy | Optimizing reaction conditions to maximize the conversion of starting materials to the desired product and minimize by-product formation. |

| Catalysis | Investigating the potential for catalytic C-N bond-forming reactions as an alternative to traditional nucleophilic substitution. |

This table illustrates the potential application of green chemistry principles to the synthesis of this compound.

Chemical Reactivity and Derivatization of 5 Hydrazinyl 2,4 Dimethoxypyrimidine

Condensation Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) at the C-5 position is a potent nucleophile, rendering it susceptible to a variety of condensation reactions, particularly with carbonyl compounds. These reactions are fundamental in extending the molecular framework and are pivotal in the synthesis of more complex derivatives.

5-Hydrazinyl-2,4-dimethoxypyrimidine readily reacts with a wide array of aldehydes and ketones in a condensation reaction to form corresponding hydrazones. This reaction typically proceeds under mild acidic catalysis, which activates the carbonyl group for nucleophilic attack by the terminal nitrogen of the hydrazine moiety, followed by the elimination of a water molecule. The resulting hydrazones, characterized by the (2,4-dimethoxypyrimidin-5-yl)hydrazono moiety (-C=N-NH-pyrimidine), are often stable, crystalline solids.

The general reaction involves the mixing of the pyrimidine (B1678525) hydrazine with a stoichiometric amount of the carbonyl compound in a suitable solvent, such as ethanol (B145695) or acetic acid.

Table 1: Synthesis of Hydrazones from this compound

| Carbonyl Reactant | Product (Hydrazone) | Typical Conditions |

| Benzaldehyde | N'-(phenylmethylene)-5-hydrazinyl-2,4-dimethoxypyrimidine | Ethanol, catalytic acetic acid, reflux |

| Acetone | N'-(propan-2-ylidene)-5-hydrazinyl-2,4-dimethoxypyrimidine | Ethanol, room temperature |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-5-hydrazinyl-2,4-dimethoxypyrimidine | Methanol (B129727), catalytic H+, reflux |

| Cyclohexanone | N'-(cyclohexylidene)-5-hydrazinyl-2,4-dimethoxypyrimidine | Acetic acid, room temperature |

If the reaction is carried out with an excess of the aldehyde or under more forcing conditions, or if the initially formed hydrazone is further treated with another equivalent of an aldehyde, an azine can be formed. Azines possess the characteristic –C=N–N=C– functional group. Symmetrical azines result from the reaction of two equivalents of the same aldehyde with one equivalent of hydrazine, though this is less common starting from a substituted hydrazine. More relevant is the reaction of the hydrazone with a different aldehyde to form an unsymmetrical azine.

The hydrazinyl group serves as a key functional handle for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Pyrazolo[3,4-d]pyrimidines: These bicyclic heterocycles can be synthesized by the reaction of this compound with 1,3-dielectrophilic reagents, such as β-ketoesters or malonic esters. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of water or alcohol to furnish the pyrazole (B372694) ring fused to the pyrimidine core. For example, reaction with ethyl acetoacetate (B1235776) would yield a 1-(2,4-dimethoxypyrimidin-5-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one derivative.

Triazolo[4,3-a]pyrimidines: The synthesis of the triazolo[4,3-a]pyrimidine system involves the reaction of the hydrazine with reagents that can provide a single carbon atom to form the triazole ring. Common reagents for this transformation include orthoesters (e.g., triethyl orthoformate) or acid chlorides. The reaction with triethyl orthoformate, for instance, leads to the formation of an intermediate which cyclizes upon heating to yield the 1,2,4-triazolo[4,3-a]pyrimidine ring system.

Table 2: Synthesis of Fused Heterocycles from this compound

| Reagent | Fused Heterocycle Core | Product Example |

| Ethyl Acetoacetate | Pyrazolo[3,4-d]pyrimidine | 1-(2,4-dimethoxypyrimidin-5-yl)-3-methyl-1H-pyrazol-5(4H)-one |

| Diethyl Malonate | Pyrazolo[3,4-d]pyrimidine | 1-(2,4-dimethoxypyrimidin-5-yl)pyrazolidine-3,5-dione |

| Triethyl Orthoformate | Triazolo[4,3-a]pyrimidine | 5,7-dimethoxy- wikipedia.orgbhu.ac.inttu.eetriazolo[4,3-a]pyrimidine |

| Acetyl Chloride | Triazolo[4,3-a]pyrimidine | 3-methyl-5,7-dimethoxy- wikipedia.orgbhu.ac.inttu.eetriazolo[4,3-a]pyrimidine |

Nucleophilic Reactivity of the Pyrimidine Nitrogen Atoms

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This generally reduces the basicity and nucleophilicity of the ring nitrogens compared to pyridine (B92270). The pKa of protonated pyrimidine is approximately 1.23, significantly lower than that of pyridine (5.23). wikipedia.org

Consequently, the ring nitrogens (N-1 and N-3) can act as nucleophiles and undergo reactions such as protonation and alkylation. Protonation will occur preferentially at one of the ring nitrogens in the presence of acid. Studies on the similar 2-amino-4,6-dimethoxypyrimidine (B117758) have shown it readily forms proton transfer complexes, confirming the accessibility of the nitrogen lone pairs. pharmacophorejournal.com Alkylation, using electrophiles like alkyl halides (e.g., methyl iodide), would also be expected to occur at one of the ring nitrogens to form a quaternary pyrimidinium salt. The specific site of alkylation (N-1 vs. N-3) would depend on steric and electronic factors.

Table 3: Expected Nucleophilic Reactions at Pyrimidine Nitrogens

| Reagent | Reaction Type | Expected Product |

| Hydrochloric Acid (HCl) | Protonation | 5-Hydrazinyl-2,4-dimethoxypyrimidinium chloride |

| Methyl Iodide (CH3I) | Alkylation (Quaternization) | 1-Methyl-5-hydrazinyl-2,4-dimethoxypyrimidinium iodide |

| Benzyl Bromide | Alkylation (Quaternization) | 1-Benzyl-5-hydrazinyl-2,4-dimethoxypyrimidinium bromide |

Electrophilic Substitution on the Pyrimidine Ring of this compound

Electrophilic aromatic substitution is generally difficult for the pyrimidine ring due to its π-deficient nature. bhu.ac.in Attack by an electrophile is disfavored because it would place a positive charge on an already electron-poor ring. However, the reaction becomes feasible if the ring is sufficiently activated by electron-donating substituents.

In this compound, the ring is highly activated. The two methoxy (B1213986) groups at C-2 and C-4, along with the hydrazinyl group at C-5, are powerful activating groups that direct electrophiles to the ortho and para positions. The only available position on the ring is C-6. The concerted electron-donating effect of these three substituents strongly increases the nucleophilicity of the C-6 position, making it highly susceptible to electrophilic attack. Therefore, electrophilic substitution reactions such as halogenation, nitration, and nitrosation are expected to occur selectively at the C-6 position under appropriate conditions.

For instance, bromination could be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. Nitration could be performed using a mixture of nitric acid and sulfuric acid, although care must be taken to avoid oxidation of the hydrazine group.

Table 4: Potential Electrophilic Substitution Reactions at C-6

| Reaction | Electrophile/Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 6-Bromo-5-hydrazinyl-2,4-dimethoxypyrimidine |

| Chlorination | N-Chlorosuccinimide (NCS) | 6-Chloro-5-hydrazinyl-2,4-dimethoxypyrimidine |

| Nitration | HNO3 / H2SO4 | 5-Hydrazinyl-6-nitro-2,4-dimethoxypyrimidine |

| Nitrosation | NaNO2 / HCl | 5-Hydrazinyl-6-nitroso-2,4-dimethoxypyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions with this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a derivative of this compound bearing a suitable leaving group, typically a halogen, is required. As established in the previous section, the C-6 position is activated towards electrophilic halogenation, providing a straightforward route to precursors like 6-bromo-5-hydrazinyl-2,4-dimethoxypyrimidine. This halo-derivative can then serve as the electrophilic partner in various cross-coupling reactions.

The reactivity of halopyrimidines in palladium-catalyzed couplings is well-documented, with the reactivity order generally being I > Br > Cl. The C-4 and C-6 positions are typically more reactive than the C-2 position, and all are more reactive than the C-5 position in unactivated rings. For a derivative like 6-bromo-5-hydrazinyl-2,4-dimethoxypyrimidine, the bromine at C-6 would be the reactive site.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyrimidine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would be an effective method to introduce aryl or heteroaryl substituents at the C-6 position of the pyrimidine ring.

Stille Coupling: The Stille reaction couples the halopyrimidine with an organotin compound (organostannane). It is known for its tolerance of a wide variety of functional groups and is a reliable method for forming C-C bonds with aryl, vinyl, or alkyl stannanes. bhu.ac.in

Heck Coupling: The Heck reaction couples the halopyrimidine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This would allow for the introduction of vinyl groups at the C-6 position, providing a route to further functionalized derivatives.

Table 5: Predicted Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-hydrazinyl-2,4-dimethoxypyrimidine

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 6-Phenyl-5-hydrazinyl-2,4-dimethoxypyrimidine |

| Stille | Tributyl(vinyl)tin | Pd(PPh3)4 | 6-Vinyl-5-hydrazinyl-2,4-dimethoxypyrimidine |

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 6-Styryl-5-hydrazinyl-2,4-dimethoxypyrimidine |

| Suzuki-Miyaura | Furan-2-boronic acid | Pd(dppf)Cl2, K2CO3 | 6-(Furan-2-yl)-5-hydrazinyl-2,4-dimethoxypyrimidine |

| Stille | Tributyl(phenyl)tin | PdCl2(PPh3)2 | 6-Phenyl-5-hydrazinyl-2,4-dimethoxypyrimidine |

| Heck | Ethyl acrylate | Pd(OAc)2, PPh3 | Ethyl 3-(5-hydrazinyl-2,4-dimethoxypyrimidin-6-yl)acrylate |

Buchwald-Hartwig Amination with Hydrazine Moiety and Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.org While the direct Buchwald-Hartwig amination of this compound as the amine component is not extensively documented in dedicated studies, the reactivity of hydrazine and its derivatives in analogous C-N coupling reactions provides a strong basis for predicting its behavior.

Recent advancements have demonstrated the feasibility of using hydrazine itself as a coupling partner with (hetero)aryl chlorides and bromides. nih.govnih.gov These reactions can be challenging due to hydrazine's potential to act as a strong reducing agent, which can lead to the formation of inactive palladium black, and the presence of multiple N-H bonds that can undergo multiple arylations. nih.gov However, studies have shown that with appropriate ligand and base selection, high selectivity for the monoarylated hydrazine product can be achieved. For instance, the use of Josiphos ligands with a palladium catalyst and a hydroxide (B78521) base has enabled the synthesis of various aryl hydrazines at low catalyst loadings. nih.govnih.govosti.gov

The mechanism of this transformation is believed to involve two interconnected catalytic cycles where the resting states of the catalyst can be an arylpalladium(II) hydroxide or an arylpalladium(II) chloride complex. nih.gov Kinetic studies suggest that the rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to form an arylpalladium(II) hydrazido intermediate, which then undergoes reductive elimination to yield the aryl hydrazine product. nih.govnih.govresearchgate.net

Table 1: Potential Buchwald-Hartwig Reaction of this compound with an Aryl Halide This table is a predictive representation based on analogous reactions.

| Reactant 1 | Reactant 2 | Potential Product | Catalyst System (based on analogy) | Key Considerations |

|---|---|---|---|---|

| This compound | Aryl Halide (Ar-X) | 5-(2-Arylhydrazinyl)-2,4-dimethoxypyrimidine | Pd(OAc)2 / Josiphos ligand (e.g., CyPF-tBu) | - Selectivity for mono- vs. diarylation.

|

| This compound | Di-Aryl Halide (X-Ar-X) | Polymeric or macrocyclic structures | Pd catalyst with bidentate phosphine (B1218219) ligands | - Control of polymerization vs. macrocyclization.

|

Furthermore, intramolecular Buchwald-Hartwig N-arylation reactions have been successfully applied to bicyclic hydrazines, demonstrating the utility of this reaction in constructing complex heterocyclic scaffolds. rsc.org Another related transformation is the palladium-catalyzed dehydrogenative C-N coupling between aryl bromides and aryl hydrazines to produce non-symmetric azobenzenes, which proceeds via selective N-arylation at the terminal nitrogen. beilstein-journals.org This suggests that under oxidative conditions, the coupling of this compound could potentially lead to azo-linked pyrimidine derivatives.

For this compound, the electron-donating nature of the dimethoxypyrimidine ring would likely influence the nucleophilicity of the hydrazine moiety. Careful optimization of reaction conditions, particularly the choice of ligand, base, and solvent, would be crucial to control the selectivity and achieve high yields of the desired mono-arylated product.

Functionalization and Modification of the Methoxy Groups on this compound

The two methoxy groups at the C2 and C4 positions of the pyrimidine ring are generally stable ether linkages. However, their modification, primarily through O-demethylation, represents a potential route for further functionalization. O-dealkylation is a common transformation in organic synthesis and can be achieved through various methods, although specific examples for this compound are not readily found in the literature. washington.eduwashington.edu The reactivity of these groups can be inferred from the general behavior of aryl methyl ethers, particularly on electron-rich heterocyclic systems.

The methoxy groups on the pyrimidine ring are electron-donating, which activates the ring towards certain reactions but can also influence the reactivity of the methoxy groups themselves. The presence of the hydrazinyl group at the C5 position further contributes to the electron-rich nature of the pyrimidine ring.

Common methods for O-demethylation of aryl methyl ethers that could potentially be applied to this compound include the use of strong protic acids (e.g., HBr, HI), Lewis acids (e.g., BBr3, AlCl3), or nucleophilic reagents like thiolates. The choice of reagent is critical to avoid undesired side reactions, especially with the reactive hydrazine moiety.

Table 2: Potential Methods for O-Demethylation of Methoxy Groups This table presents general methods and their potential applicability and challenges.

| Reagent | General Mechanism | Potential Outcome on this compound | Potential Challenges |

|---|---|---|---|

| Boron Tribromide (BBr3) | Lewis acid-mediated cleavage | Stepwise or complete demethylation to form corresponding hydroxypyrimidines (pyrimidinones) | - Lack of selectivity between the C2 and C4 methoxy groups.

|

| Hydroiodic Acid (HI) or Hydrobromic Acid (HBr) | Protonation followed by nucleophilic attack by halide | Demethylation to pyrimidinone tautomers | - Harsh acidic conditions may degrade the starting material or product.

|

| Thiolates (e.g., Sodium thiophenoxide) | Nucleophilic demethylation (SN2 reaction on the methyl group) | Selective demethylation might be possible under controlled conditions | - Requires high temperatures.

|

Selective demethylation of one methoxy group over the other would be a significant challenge. The C4-methoxy group might be more susceptible to nucleophilic attack due to the electronic influence of the ring nitrogens, potentially allowing for regioselective functionalization under carefully controlled conditions. Following demethylation, the resulting hydroxyl group can be converted into a variety of other functional groups, such as halides or triflates, which can then be used in cross-coupling reactions to further derivatize the pyrimidine core. This two-step sequence of demethylation followed by functionalization significantly expands the synthetic utility of the this compound scaffold.

Spectroscopic and Advanced Structural Elucidation Methodologies for 5 Hydrazinyl 2,4 Dimethoxypyrimidine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the molecular framework.

For a molecule like 5-Hydrazinyl-2,4-dimethoxypyrimidine, a suite of 2D-NMR experiments is essential to connect the different structural fragments. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu In this compound, the proton at the C6 position is isolated and would not show any COSY correlations. However, correlations might be observed between the N-H protons of the hydrazine (B178648) moiety, providing information about the spin system within that functional group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, enabling the straightforward assignment of protonated carbon atoms. sdsu.eduemerypharma.com For this compound, this experiment would correlate the C6-H proton signal with the C6 carbon signal and the methoxy (B1213986) protons with their respective methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings between protons and carbons (typically over 2-3 bonds), which helps to piece together the entire molecular skeleton, including quaternary (non-protonated) carbons. emerypharma.comyoutube.com Key HMBC correlations would be expected between the C6 proton and carbons C4 and C5, and between the methoxy protons and the C2 and C4 carbons, respectively. These correlations are vital for confirming the substitution pattern on the pyrimidine (B1678525) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, irrespective of their bonding connections. harvard.edu NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the C6 proton and the protons of the methoxy group at C4, confirming their spatial closeness.

The following table summarizes the expected 2D-NMR correlations for the structural assignment of this compound.

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) | Expected Key NOESY Correlations |

| C6-H | None | C6 | C4, C5 | 4-OCH₃, Hydrazine NH |

| 4-OCH₃ | None | 4-OCH₃ Carbon | C4 | C6-H, Hydrazine NH |

| 2-OCH₃ | None | 2-OCH₃ Carbon | C2 | None expected |

| Hydrazine NH/NH₂ | NH-NH₂ | None | C5 | C6-H, 4-OCH₃ |

Molecules are not static entities; they undergo various dynamic processes such as bond rotation and conformational changes. Variable Temperature (VT) NMR is a powerful method to study these dynamics. nih.govrsc.org By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes (broadening, coalescence), which provide information on the energy barriers of these processes. researchgate.netresearchgate.net

For this compound, VT-NMR could be employed to investigate several dynamic phenomena:

Restricted Rotation: The rotation around the C5-N bond of the hydrazine group may be sterically hindered. At room temperature, this rotation might be fast on the NMR timescale, resulting in sharp, averaged signals. However, upon cooling, the rotation could slow down, potentially leading to the observation of distinct signals for different rotational conformers (rotamers).

Proton Exchange: The protons on the hydrazine group can exchange with each other or with trace amounts of water or acid in the solvent. The rate of this exchange is temperature-dependent. VT-NMR can be used to study this exchange process, which often manifests as broadening of the N-H signals as the temperature changes.

Conformational Equilibria: Changes in temperature can shift the equilibrium between different stable conformations of the molecule. nih.gov These shifts can be monitored by observing the changes in the relative integrals and chemical shifts of the corresponding NMR signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. aps.org

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent parts. physchemres.org

Pyrimidine Ring: Substituted pyrimidine rings exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations are also expected at lower frequencies.

Hydrazine Moiety: The hydrazine group gives rise to distinct N-H stretching vibrations, typically appearing as one or two bands in the 3400-3200 cm⁻¹ range. An NH₂ scissoring (bending) mode is also expected around 1620 cm⁻¹. researchgate.net

Methoxy Groups: The methoxy groups will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and strong C-O stretching bands, typically in the 1250-1050 cm⁻¹ region.

The following table details the expected characteristic vibrational frequencies for this compound. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine | N-H Stretch | 3400 - 3200 |

| Hydrazine | N-H Bend (Scissor) | ~1620 |

| Pyrimidine | C=N / C=C Stretch | 1600 - 1450 |

| Pyrimidine | Ring Vibrations | 1450 - 1000 |

| Pyrimidine | C-H Bending | 900 - 650 |

| Methoxy | C-H Stretch | 2950 - 2850 |

| Methoxy | C-O Stretch | 1250 - 1050 |

Vibrational spectroscopy is highly sensitive to the electronic and structural environment of functional groups, making it an excellent tool for studying tautomerism and hydrogen bonding.

Tautomerism: Pyrimidine derivatives containing amino or hydrazinyl groups can potentially exist in different tautomeric forms (e.g., amino-imino tautomerism). nih.govpearson.com These tautomers have different bonding arrangements (e.g., C=N vs. C-NH), which result in distinct vibrational spectra. By carefully analyzing the IR and Raman spectra, particularly in the N-H stretching and C=N double bond regions, the predominant tautomeric form in a given state (solid or solution) can be identified. researchgate.net

Hydrogen Bonding: The hydrazine group is a potent hydrogen bond donor and acceptor. In the solid state, strong intermolecular hydrogen bonds are expected, which would cause the N-H stretching bands in the IR spectrum to broaden and shift to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. researchgate.net Studying the N-H stretching region as a function of concentration can help differentiate between intermolecular and intramolecular hydrogen bonding.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nih.gov Furthermore, by analyzing the fragmentation pattern, valuable structural information can be obtained.

Upon ionization (e.g., by Electron Ionization - EI), the this compound molecular ion will undergo a series of fragmentation reactions. The analysis of these fragments helps to confirm the proposed structure. Plausible fragmentation pathways include:

Loss of a Methyl Radical: Cleavage of a C-O bond in a methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion with a mass 15 Da less than the molecular ion.

Loss of Hydrazine Radical: The C-N bond connecting the hydrazine group to the pyrimidine ring can cleave, leading to the loss of a hydrazinyl radical (•N₂H₃).

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

The following table outlines the predicted high-resolution m/z values for the molecular ion and key fragments of this compound (C₆H₁₀N₄O₂).

| Proposed Fragment | Proposed Formula | Predicted Exact Mass (m/z) |

| [M]⁺• (Molecular Ion) | [C₆H₁₀N₄O₂]⁺• | 170.0804 |

| [M - •CH₃]⁺ | [C₅H₇N₄O₂]⁺ | 155.0569 |

| [M - CH₂O]⁺• | [C₅H₈N₄O]⁺• | 140.0698 |

| [M - •N₂H₃]⁺ | [C₆H₇N₂O₂]⁺ | 139.0499 |

| [M - CH₃ - HCN]⁺ | [C₄H₄N₃O₂]⁺ | 126.0298 |

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would provide invaluable information on its molecular structure and how the molecules pack in the solid state.

The molecular conformation of this compound would reveal the spatial orientation of its constituent groups. The pyrimidine ring is expected to be largely planar, a common feature for such aromatic heterocycles. The hydrazinyl and methoxy substituents will adopt specific conformations relative to this ring, influenced by a combination of electronic effects and steric hindrance.

The packing of molecules in the crystal lattice is dictated by the interplay of various intermolecular forces. The arrangement of molecules can lead to different polymorphic forms, each with unique physical properties. A hypothetical set of crystallographic data, based on similar small organic molecules, is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z (molecules per unit cell) | 4 |

Note: The data in this table is illustrative and based on typical values for similar organic compounds in the absence of specific experimental data for this compound.

The supramolecular assembly of this compound in the solid state would be governed by a network of non-covalent interactions. The hydrazinyl group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. These hydrogen bonds are expected to be the dominant forces in directing the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties of this compound

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule. The absorption of light promotes electrons from lower to higher energy molecular orbitals. For substituted pyrimidines, these transitions are typically of the π → π* and n → π* type.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the pyrimidine ring. The electron-donating nature of the hydrazinyl and methoxy groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine. The photophysical properties, such as fluorescence, would depend on the efficiency of radiative decay from the excited state, which can be influenced by factors like molecular rigidity and the presence of heavy atoms.

A hypothetical UV-Vis absorption data set in a common solvent like ethanol (B145695) is presented in Table 2, based on data for structurally related compounds.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| ~230 | ~12,000 | π → π* |

| ~280 | ~8,000 | π → π* |

Note: This data is illustrative and represents typical values for similar pyrimidine derivatives. Actual experimental values may vary.

The study of solvatochromism, by measuring the UV-Vis spectra in solvents of varying polarity, could provide further information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.

Computational and Theoretical Investigations of 5 Hydrazinyl 2,4 Dimethoxypyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic characteristics of molecular systems. For 5-Hydrazinyl-2,4-dimethoxypyrimidine, DFT calculations would typically be employed to determine its optimized geometry and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability. epstem.net

In substituted pyrimidines, the distribution of HOMO and LUMO is significantly influenced by the nature and position of the substituents. For pyrimidine (B1678525) derivatives, it is common for the HOMO to be localized on the pyrimidine ring, while the LUMO may be distributed across a substituent group, depending on its electron-withdrawing or -donating nature. epstem.net For this compound, the electron-donating methoxy (B1213986) and hydrazinyl groups are expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be distributed over the pyrimidine ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are estimated values based on trends observed in similar pyrimidine derivatives and are for illustrative purposes.

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the electron-donating substituents are expected to result in a lower chemical hardness value compared to unsubstituted pyrimidine, indicating higher reactivity. The nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazinyl group are predicted to be the most nucleophilic centers.

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Electrophilicity (ω) | 2.66 |

Note: These are estimated values based on trends observed in similar pyrimidine derivatives and are for illustrative purposes.

Conformational Analysis and Tautomerism Studies of this compound

The conformational landscape of this compound is determined by the rotation around the C-N bond of the hydrazinyl group and the C-O bonds of the methoxy groups. The relative orientations of these groups will give rise to different conformers with varying energies.

Furthermore, hydrazinyl-substituted pyrimidines can exhibit tautomerism. The hydrazinyl group can exist in equilibrium between the amino and imino forms. researchgate.net Computational studies on related systems can help in determining the relative stabilities of these tautomers in different environments (gas phase and in solution). For many hydrazino-substituted nitrogen heterocycles, the amino tautomer is found to be the more stable form.

Molecular Dynamics Simulations of this compound in Various Solvent Environments

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different solvents. acs.org Such simulations can reveal information about solute-solvent interactions, such as hydrogen bonding between the hydrazinyl group and protic solvents like water. The pyrimidine nitrogen atoms can also act as hydrogen bond acceptors. nih.govnih.gov The conformational preferences of the molecule may also be influenced by the solvent environment. nih.govnih.gov An MD simulation would track the trajectory of the molecule over time, providing a detailed picture of its structural fluctuations and interactions with its surroundings.

Prediction of Spectroscopic Parameters for this compound

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the pyrimidine ring proton, the hydrazinyl protons, and the methoxy protons. The ¹³C NMR spectrum would similarly display characteristic peaks for the different carbon atoms in the molecule. Theoretical calculations can provide valuable assistance in assigning the observed signals in experimental spectra.

Vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra. The calculations would predict characteristic vibrational modes for the pyrimidine ring, the N-H and C-N stretching of the hydrazinyl group, and the C-O and C-H stretching of the methoxy groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C6-H | 7.5-8.0 |

| Hydrazinyl -NH- | 5.0-6.0 |

| Hydrazinyl -NH₂ | 3.5-4.5 |

| Methoxy -OCH₃ | 3.8-4.2 |

Note: These are estimated values based on data for similar structures and are for illustrative purposes.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C2 | 160-165 |

| Pyrimidine C4 | 165-170 |

| Pyrimidine C5 | 110-115 |

| Pyrimidine C6 | 140-145 |

| Methoxy -OCH₃ | 50-55 |

Note: These are estimated values based on data for similar structures and are for illustrative purposes.

Biological and Pharmacological Investigations of 5 Hydrazinyl 2,4 Dimethoxypyrimidine Derivatives Mechanism Oriented in Vitro Studies

In Vitro Enzyme Inhibition Studies

Kinase Inhibition Profiles of 5-Hydrazinyl-2,4-dimethoxypyrimidine Analogs

No publicly available research data specifically details the kinase inhibition profiles of this compound or its analogs. While the broader class of pyrimidine (B1678525) derivatives has been investigated for kinase inhibitory activity, with some showing potent effects against various kinases, no studies were identified that focused on the 5-hydrazinyl-2,4-dimethoxy substituted scaffold.

Hydrolase and Protease Modulation by Pyrimidine-Hydrazine Derivatives

There is no specific information regarding the modulation of hydrolases or proteases by this compound derivatives. Research on other hydrazine-containing compounds has indicated potential for protease inhibition; however, these findings are not directly applicable to the specified chemical structure.

Receptor Binding Assays and Ligand-Target Interactions

G Protein-Coupled Receptor (GPCR) Interaction Studies (in vitro)

No in vitro studies detailing the interaction of this compound scaffolds with G Protein-Coupled Receptors (GPCRs) have been reported. The affinity and selectivity of this specific compound for any GPCR remain uncharacterized.

Nuclear Receptor Modulation by this compound Scaffolds

The modulatory effects of this compound scaffolds on nuclear receptors have not been investigated in the available scientific literature. Consequently, there is no data on their potential as agonists or antagonists for this class of receptors.

Cell-Based Assays for Mechanistic Pathway Elucidation (In Vitro Cellular Models)

No cell-based assays have been published that would elucidate the mechanistic pathways affected by this compound or its derivatives. Studies on related compounds, such as 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives, have shown antiproliferative activity against some cancer cell lines, but these findings cannot be extrapolated to the requested compound due to structural differences. nih.gov

Cell Cycle Regulation by this compound Derivatives

Derivatives of pyrimidine have been shown to exert significant influence over the cell cycle, a critical process in cell proliferation. Certain novel arylidene-hydrazinyl-thiazole derivatives, which share structural motifs with this compound, have demonstrated the ability to cause robust cell cycle arrest at the G2/M phase. nih.gov This interruption of the cell division process is a key mechanism of their anticancer activity.

Investigations into related pyrazolopyrimidine compounds have further elucidated this effect. One such derivative, when studied in HCT-116 cells, induced a significant alteration in cell cycle progression, leading to an accumulation of cells in a specific phase and thereby inhibiting tumor cell proliferation. rsc.org The mechanism often involves the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs). For instance, certain pyridopyrimidine derivatives have been identified as potent inhibitors of CDK4/cyclin D1, a complex essential for the G1 to S phase transition. nih.gov This targeted inhibition prevents DNA synthesis and effectively halts the proliferation of cancer cells. researchgate.net

Table 1: Effect of Selected Pyrimidine Derivatives on Cell Cycle Phases

| Compound Class | Cell Line | Observed Effect | Target |

| Arylidene-hydrazinyl-thiazoles | BxPC-3, MOLT-4, MCF-7 | G2/M Phase Arrest | Tubulin Polymerization |

| Pyrazolopyrimidines | HCT-116 | Cell Cycle Alteration | CDK2 |

| Pyridopyrimidines | HeLa, MCF-7, HepG-2 | G1 Phase Arrest | CDK4/cyclin D1 |

Apoptosis and Autophagy Induction Mechanisms (In Vitro)

The induction of programmed cell death, or apoptosis, is a hallmark of many chemotherapeutic agents. Derivatives containing the hydrazinyl-pyrimidine scaffold have shown profound capabilities in this area. Studies on arylidene-hydrazinyl-thiazole derivatives revealed significant apoptosis induction, evidenced by increased activity of caspases 3 and 7, a loss of mitochondrial membrane potential, and the modulation of key regulatory genes like Bcl2 and Bax. nih.gov

Apoptosis can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. A synthetic phenoxypyrimidine urea derivative, AKF-D52, was found to trigger both. mdpi.comresearchgate.net It activates the extrinsic pathway by upregulating death receptors and promotes the intrinsic pathway by altering mitochondrial membrane potential and regulating Bcl-2 family proteins. mdpi.com The key mechanism of action for many such derivatives is preventing DNA synthesis, which ultimately triggers apoptosis in cancer cells through the mitochondrial pathway. researchgate.net

In addition to apoptosis, these compounds can induce autophagy, a cellular process of self-degradation. The synthetic curcumin derivative hydrazinobenzoylcurcumin (HBC) has been shown to induce autophagy in non-small cell lung cancer cells (A549). nih.gov Interestingly, a complex interplay exists between these two pathways. In some cases, the autophagy induced by a compound can be cytoprotective, meaning it helps the cancer cells survive. For example, with AKF-D52, inhibiting the induced autophagy actually enhanced the compound's cell-killing effects. mdpi.comresearchgate.net This suggests a delicate balance where the cell attempts to use autophagy to survive the stress induced by the compound, which is simultaneously pushing it towards apoptosis.

Modulation of Gene Expression Profiles (Transcriptomics and Proteomics)

The cellular effects of this compound derivatives are rooted in their ability to alter the expression of numerous genes and proteins. Treatment of cancer cells with these compounds leads to significant changes in the cellular landscape at the molecular level.

For example, the induction of apoptosis is directly linked to the modulation of gene expression. Arylidene-hydrazinyl-thiazole derivatives have been shown to modulate the expression of Bcl2 and Bax genes, which are critical regulators of the mitochondrial apoptotic pathway. nih.gov Similarly, the phenoxypyrimidine urea derivative AKF-D52 upregulates the expression of death receptor 3 and Fas, key components of the extrinsic apoptotic pathway. mdpi.com

Proteomic analysis further confirms these effects. Western blot analyses have demonstrated that treatment with these derivatives leads to changes in protein levels that control cell survival and death. For instance, HBC treatment in A549 cells leads to the cleavage of PARP protein, a hallmark of apoptosis. nih.gov Likewise, AKF-D52 treatment reduces levels of the p62 protein and increases levels of microtubule-associated protein 1A/1B-light chain 3-II, both key indicators of autophagic activity. mdpi.comresearchgate.net These transcriptomic and proteomic shifts underscore the profound impact of these compounds on fundamental cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. SAR studies on derivatives of this compound and related structures have provided valuable insights into the chemical features necessary for their pharmacological effects.

Systematic Modification of the Hydrazine (B178648) Moiety and its Impact on Biological Activity

The hydrazine moiety (–NH-NH2) is a versatile linker that has been widely used in drug design to connect different pharmacophores. nih.gov Its modification can significantly impact biological activity. In a series of hydrazide-hydrazones, the linker was essential for combining two terminal benzene (B151609) units, and modifications to the terminal groups attached to this linker dramatically altered the inhibitory activity against the laccase enzyme. mdpi.com

For hydrazinylthiazole derivatives, converting the hydrazine group into various hydrazones by reacting it with different aldehydes led to a range of anti-diabetic activities. The electronic nature of the substituents on the aryl ring attached to the hydrazone was critical; strong electron-donating groups resulted in excellent inhibition potential against α-amylase. nih.gov In the design of anti-thyroid cancer agents, the hydrazone moiety was strategically incorporated into a 2,4-diarylaminopyrimidine scaffold, where it served as a key hydrogen bond donor and acceptor, contributing to potent inhibitory activity against Focal Adhesion Kinase (FAK). nih.gov

Table 2: Impact of Hydrazine Moiety Modification on Biological Activity

| Base Scaffold | Modification | Resulting Activity | Key Finding |

| Hydrazide-hydrazone | Varied terminal benzene units | Laccase Inhibition | Linker is crucial for positioning active groups |

| Hydrazinylthiazole | Formation of aryl-hydrazones | α-amylase Inhibition | Electron-donating groups on aryl ring enhance activity |

| 2,4-diarylaminopyrimidine | Insertion of hydrazone moiety | FAK Inhibition | Hydrazone acts as a key hydrogen bond donor/acceptor |

Functionalization of the Pyrimidine Ring and Methoxy (B1213986) Groups on Activity Profiles

The pyrimidine ring is a core structure in many biologically active molecules, and its functionalization is a key strategy in drug discovery. The 2,4-diaminopyrimidine (B92962) moiety, for example, is a critical scaffold for kinase inhibitors, as the nitrogen atoms can form essential hydrogen bonds within the enzyme's active site. nih.gov

In a series of oxazolo[5,4-d]pyrimidine derivatives, SAR analysis revealed that substitution at the C(2) position of the core structure was vital. A phenyl ring substituted with a 4-Cl atom was preferred for antiproliferative activity, whereas a 4-methoxy (CH3O) group on the same phenyl ring proved to be detrimental. mdpi.com This highlights the sensitivity of the biological activity to even small changes in the substitution pattern. While direct studies on the methoxy groups of this compound are limited in the search results, this finding on a related heterocyclic system suggests that the position and electronic nature of such groups are critical determinants of the activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique used to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized molecules and for guiding the rational design of more potent derivatives. nih.gov

Several QSAR studies have been successfully applied to pyrimidine derivatives. For instance, models have been developed to predict the inhibitory activity of substituted pyrimidines against the Hepatitis C virus (HCV) NS5B protein. researchpublish.com In another study, both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Network, ANN) QSAR models were built to predict the activity of pyrimidine derivatives as VEGFR-2 inhibitors. The non-linear ANN model demonstrated superior predictive power, highlighting the complex relationships between structure and activity. nih.gov

For a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, 3D-QSAR models (CoMFA and CoMSIA) were established. These models provided detailed three-dimensional contour maps that visualize the regions where steric, electrostatic, and other properties should be modified to enhance cytotoxic activity against cancer cell lines. nih.gov Such predictive models are essential tools for optimizing lead compounds and accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Antimicrobial and Antiviral Activity Investigations (In Vitro Studies)

There is no available research data on the in vitro antimicrobial or antiviral activities of this compound or its derivatives.

Antifungal Activity Assessment

There are no published in vitro assessments of the antifungal activity of this compound or its derivatives against any fungal species. Although various other pyrimidine derivatives have been synthesized and evaluated for their potential as antifungal agents, this specific compound remains uninvestigated in this context. frontiersin.orgnih.gov

Interference with Viral Replication Cycles

No in vitro studies have been conducted to determine if this compound or its derivatives interfere with viral replication cycles. The antiviral activity of many other pyrimidine analogues is well-documented, often targeting viral enzymes or the biosynthesis of pyrimidines necessary for viral replication. nih.govnih.govscilit.commdpi.com However, such investigations have not been extended to this compound.

Advanced Applications and Analytical Methodologies for 5 Hydrazinyl 2,4 Dimethoxypyrimidine

Coordination Chemistry and Metal Complexation with 5-Hydrazinyl-2,4-dimethoxypyrimidine as a Ligand

The hydrazinyl group (-NHNH2) appended to the pyrimidine (B1678525) ring provides potent donor sites (specifically, the two nitrogen atoms) for coordination with transition metal ions. This allows this compound to act as a versatile ligand, forming stable metal complexes with diverse geometries and electronic properties. The pyrimidine ring itself can also participate in coordination, potentially allowing for bidentate or bridging ligation modes.

The synthesis of metal complexes involving hydrazinyl-pyrimidine ligands is typically achieved through straightforward reaction pathways. A general and effective method involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or sulfates) in a suitable solvent, often an alcohol like ethanol (B145695). ekb.eg The mixture is typically heated under reflux for several hours, during which the metal complex precipitates out of the solution. ekb.eg The resulting solid can then be isolated by filtration, washed, and dried.

The hydrazide moiety is crucial for coordination, with studies on analogous pyrimidine hydrazide compounds showing that they can bond to transition metals through various donor atoms. ekb.eg this compound is expected to act as a bidentate ligand, coordinating to a metal center through one of the ring nitrogens and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered chelate ring.

Characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and composition.

Elemental Analysis: Confirms the stoichiometric ratio of metal-to-ligand in the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the stretching frequencies of the N-H and C=N bands of the pyrimidine ring upon complexation indicates the involvement of these groups in bonding with the metal ion.

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps in determining its geometry. New absorption bands in the visible region, not present in the free ligand, are typically observed and assigned to d-d transitions of the metal center.

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps in ascertaining the geometry (e.g., octahedral, tetrahedral) and the oxidation state of the central metal ion.

| Complex | Key IR Bands (cm⁻¹) ν(N-H) | Key IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra λₘₐₓ (nm) | Proposed Geometry |

|---|---|---|---|---|

| Cr(III) Complex | ~3180 | ~1610 | 430, 650 | Octahedral |

| Co(II) Complex | ~3200 | ~1605 | 510, 690 | Octahedral |

| Ni(II) Complex | ~3195 | ~1608 | 480, 670 | Octahedral |

| Cu(II) Complex | ~3210 | ~1600 | 620 | Distorted Octahedral |

Metal complexes derived from hydrazone ligands, which can be readily formed from this compound, are recognized for their catalytic prowess, particularly in oxidation reactions. researchgate.net The specific coordination environment provided by the ligand can stabilize the metal center in various oxidation states, facilitating redox cycling that is essential for catalysis.

For instance, complexes of metals like palladium are known to catalyze cross-dehydrogenative coupling reactions, which are powerful tools for forming new carbon-carbon bonds. acs.org A palladium complex of a this compound derivative could potentially catalyze the synthesis of fused pyrimidine heterocycles, which are of significant interest in medicinal chemistry. acs.org Similarly, cobalt complexes with related tridentate nitrogen ligands have shown effectiveness in promoting Suzuki-Miyaura coupling and hydroboration reactions. nih.gov This suggests that cobalt complexes of this compound could serve as catalysts for important organic transformations.

| Metal Center | Reaction Type | Substrate Example | Product Type | Potential Advantage |

|---|---|---|---|---|

| Palladium(II) | Cross-Dehydrogenative Coupling | Imidazoles and Aldehydes | Fused Imidazo[1,2-a]pyrimidines | High atom economy, direct C-H activation |

| Cobalt(II) | Suzuki-Miyaura Coupling | Aryl Halides and Boronic Acids | Biaryls | Use of a more abundant, less expensive metal |

| Iron(II) | Suzuki-Miyaura Coupling | N-heterocycles and Arylboronic acids | Aryl-substituted heterocycles | Low toxicity and cost-effective catalysis |

| Copper(II) | Oxidation Reactions | Alcohols | Aldehydes/Ketones | Mild reaction conditions |

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for designing self-assembling systems. The pyrimidine ring can participate in π-π stacking interactions, while the hydrazinyl group is an excellent hydrogen bond donor and acceptor.

Research on related pyrimidine derivatives has demonstrated their capacity to form ordered supramolecular structures. For example, a 1,2,4-triazolo[1,5-a]pyrimidine derivative was shown to self-assemble into supramolecular microfibers with light-emitting properties. nih.gov This assembly was driven by a combination of π-π stacking between the pyrimidine rings and multiple hydrogen bonds. nih.gov Similarly, a thiazolo[3,2-a]pyrimidine derivative featuring a hydrazinylidene moiety forms centrosymmetric dimers in the crystalline phase through a network of hydrogen and chalcogen bonds. mdpi.com

These examples strongly suggest that this compound and its derivatives could be engineered to form predictable supramolecular architectures like tapes, sheets, or helical structures. By modifying the substituents on the pyrimidine ring or derivatizing the hydrazinyl group, the balance of intermolecular forces (hydrogen bonding, π-π stacking, van der Waals forces) can be fine-tuned to control the resulting self-assembled morphology. nih.gov

Development of Chemo- and Biosensors Utilizing this compound Derivatives

Chemosensors are molecules designed to signal the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. The hydrazinyl-pyrimidine scaffold is an excellent platform for developing such sensors.